molecular formula C17H12Cl2N2O3S2 B3410262 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide CAS No. 896339-51-8

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide

Cat. No.: B3410262
CAS No.: 896339-51-8
M. Wt: 427.3 g/mol
InChI Key: BAHSNMWGYXHUSS-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide is a synthetic organic compound featuring a thiazole core substituted with dichlorophenyl and benzamide groups. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in ligands that interact with various biological targets . Compounds containing the thiazole moiety have demonstrated significant value in research, showing potential for a wide range of therapeutic applications including antibacterial, antifungal, antiretroviral, and antihypertensive activities . The specific presence of a methanesulfonyl (mesyl) group on the benzamide portion of the molecule is a notable structural feature, as sulfonamide derivatives are frequently investigated for their pharmacological properties. For instance, structurally related sulfonamide compounds are being explored in preclinical research as potent and selective inhibitors of targets such as the Nav1.7 sodium channel, which is a potential target for managing neuropathic pain . This combination of a thiazole core and a methanesulfonylbenzamide group makes this compound a valuable chemical intermediate for researchers in drug discovery and development. It can be used in the synthesis of more complex molecules, in the construction of compound libraries for high-throughput screening, and in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)13-8-11(18)4-7-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHSNMWGYXHUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,5-dichlorophenyl isothiocyanate with an appropriate amine to form the thiazole core. This intermediate is then reacted with 4-methanesulfonylbenzoyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C16H14Cl2N2O2S, which reveals the presence of two chlorine atoms, a sulfonyl group, and an amide functional group. The thiazole ring and dichlorophenyl moiety contribute to its unique properties, making it a subject of interest in various research domains.

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide exhibits significant biological activity. Compounds containing thiazole rings are often investigated for their potential as:

  • Antimicrobial Agents : They can inhibit bacterial growth and are studied for their effectiveness against various pathogens.
  • Anti-inflammatory Drugs : The compound may reduce inflammation through modulation of specific pathways.
  • Anticancer Agents : Research indicates potential efficacy in targeting cancer cells by interacting with key biological pathways.

Applications in Medicinal Chemistry

Due to its structural characteristics and biological activities, this compound has potential applications as a lead compound in drug development. Its unique combination of functional groups enhances its interactions with biological targets while providing stability and solubility benefits. This makes it suitable for modifications aimed at increasing efficacy against specific disease pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Antimicrobial Studies : Research demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances this activity by increasing lipophilicity, which aids penetration through bacterial membranes.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that similar thiazole derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar properties.
  • Anticancer Activity : Preliminary studies indicate that compounds with thiazole rings can induce apoptosis in cancer cell lines. The specific interactions between the compound and cellular pathways involved in cell proliferation are being explored to understand its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Functional Groups Present
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide (Target) Thiazole 2,5-Dichlorophenyl, methanesulfonylbenzamide Sulfonamide, aromatic chloro, amide
Hydrazinecarbothioamides [4–6] () Thiazole/hydrazine-thioamide 2,4-Difluorophenyl, sulfonylbenzamide C=S, NH, C=O
1,2,4-Triazole-3(4H)-thiones [7–9] () Triazole-thione 4-X-phenylsulfonylphenyl, 2,4-difluorophenyl C=S, NH (tautomer-dependent)
N-(5-R-6-hydroxy-1,3-thiazol-2-yl)-triazole-3-thione () Thiazole-triazole hybrid Hydroxy-thiazole, benzyl triazole S-H (tautomer), NH, thione

Key Observations :

  • The target compound shares the thiazole core with ’s hydrazinecarbothioamides and ’s triazole-thiazole hybrids but differs in substituents.
  • The methanesulfonylbenzamide group in the target is structurally analogous to the sulfonylbenzamide moieties in ’s compounds, which are critical for hydrogen bonding and solubility .

Key Observations :

  • The target compound’s synthesis likely parallels ’s methods, where sulfonylbenzamide groups are introduced via acyl chloride intermediates .
  • highlights the role of tautomerism in triazole-thiones, a feature absent in the target due to its stable amide linkage, which may simplify purification .

Physicochemical and Spectral Properties

Table 3: Comparative Spectral and Physical Data

Property Target Compound (Inferred) Hydrazinecarbothioamides [4–6] () Triazole-thiones [7–9] ()
IR Absorption ν(C=O) ~1660–1680 cm⁻¹ (amide) ν(C=O) 1663–1682 cm⁻¹, ν(C=S) 1243–1258 cm⁻¹ ν(C=S) 1247–1255 cm⁻¹, no C=O
Solubility Moderate (lipophilic Cl, polar sulfonyl) Low (high C=S content) Moderate (tautomer-dependent)
pKa ~2–3 (sulfonamide proton) Not reported ~2.53 (’s analog)
Thermal Stability High (aromatic Cl, rigid thiazole) Moderate (tautomer-sensitive) Low (hydroxy-thiazole in )

Key Observations :

  • The target’s sulfonamide group likely contributes to acidity (pKa ~2–3), comparable to ’s triazole-thiones .
  • Absence of C=S in the target (unlike ’s compounds) may improve metabolic stability by reducing susceptibility to nucleophilic attack .

Research Implications and Limitations

  • Antimicrobial Activity : ’s sulfonylbenzamide derivatives exhibit activity linked to sulfonamide-mediated enzyme inhibition .
  • CNS Targeting : Dichlorophenyl groups (as in BD 1008/BD 1047, ) are common in neuroactive compounds, hinting at σ-receptor affinity .

Limitations :

  • Direct pharmacological data for the target compound are absent in the evidence.
  • Comparisons rely on structural extrapolation; substituent variations (e.g., Cl vs. F in ) may drastically alter bioactivity.

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide is a synthetic compound within the thiazole derivative class, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

The compound has a molecular formula of C16H14Cl2N2O2S, featuring:

  • Thiazole Ring : Known for its role in various biological activities.
  • Dichlorophenyl Moiety : Enhances interaction with biological targets.
  • Methanesulfonyl Group : Imparts solubility and stability.

Biological Activity Overview

Thiazole derivatives have been extensively studied for their pharmacological properties. This compound exhibits significant potential in the following areas:

  • Antimicrobial Activity : Thiazole compounds often show efficacy against various pathogens. Similar compounds have demonstrated the ability to inhibit bacterial growth and fungal infections.
  • Anti-inflammatory Properties : Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Anticancer Activity : There is growing evidence suggesting that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thiazole Ring : This can be achieved by reacting 2,5-dichlorophenyl isothiocyanate with an appropriate amine.
  • Acylation Reaction : The thiazole derivative is then acylated with 4-methanesulfonylaniline using coupling agents like EDCI in a suitable solvent.

Biological Evaluation

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
AntimicrobialInhibition of bacterial strains (e.g., E. coli) observed with IC50 values indicating significant potency.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro suggest potential therapeutic applications in inflammatory diseases.
AnticancerInduction of apoptosis in cancer cell lines (e.g., MGC-803) with associated morphological changes and cell cycle arrest at G2/M phase.

Case Studies

  • Anticancer Mechanism : A study focused on the compound's effect on MGC-803 cells revealed that it inhibited colony formation and induced apoptosis through modulation of apoptosis-related proteins. The compound showed a stronger effect than traditional chemotherapeutics like 5-FU.
  • Synergistic Effects : Research has indicated that combining this compound with other agents enhances its efficacy against specific cancer types, suggesting potential for combination therapies.

Q & A

Q. What are the standard synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the thiazole and benzamide moieties. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
  • Sulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution, often requiring anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Coupling reactions : Amide bond formation between the thiazole-amine and activated carboxylic acid derivatives (e.g., using EDC/HOBt in dichloromethane) . Optimization focuses on solvent polarity (to enhance intermediate solubility), temperature control (to minimize side reactions), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions on the thiazole and dichlorophenyl groups. For example, the methanesulfonyl group shows a singlet near δ 3.3 ppm (1H) and δ 44 ppm (13C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₂Cl₂N₂O₃S₂: 425.9702) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
  • Enzyme inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase or fungal lanosterol demethylase .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the compound’s molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data, critical for locating chlorine and sulfur atoms .
  • Refinement : SHELXL (via Olex2 interface) refines anisotropic displacement parameters and validates hydrogen-bonding networks (e.g., N–H···O interactions between amide and sulfonyl groups) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify conformational distortions .

Q. How can researchers address contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing, including consistent inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 h) .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing dichlorophenyl with bromophenyl) to identify pharmacophore elements .
  • Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to evaluate significance of potency differences across studies .

Q. What computational strategies optimize the compound’s solubility without compromising bioactivity?

  • Co-solvent screening : Use Hansen solubility parameters (HSPiP software) to identify compatible solvents (e.g., PEG-400 for in vivo formulations) .
  • Salt formation : Screen counterions (e.g., sodium, hydrochloride) via pH-solubility profiling .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) at the benzamide para-position, guided by molecular dynamics simulations (e.g., Desmond MD) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide

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